

# An In-depth Technical Guide to the Physical Characteristics of (-)-Menthylloxyacetic Acid

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## Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

Cat. No.: B1586678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **(-)-Menthylloxyacetic acid**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chiral separations. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and visualizations of key experimental workflows.

## Core Physical and Chemical Properties

**(-)-Menthylloxyacetic acid**, also known as (-)-menthyl carboxymethyl ether, is a chiral resolving agent widely used in the separation of enantiomers, particularly for amines and alcohols.<sup>[1][2]</sup> Its efficacy as a resolving agent stems from its ability to form diastereomeric salts with racemic compounds, which can then be separated based on their differential solubility. The physical properties of **(-)-Menthylloxyacetic acid** are crucial for its application in synthesis and resolution protocols.

Table 1: General and Physical Properties of **(-)-Menthylloxyacetic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>3</sub>	[3][4]
Molecular Weight	214.30 g/mol	[3][4]
Appearance	White to light yellow crystal powder or liquid	[1]
Melting Point	52-55 °C	[4]
Boiling Point	163-164 °C at 10 mmHg	[4]
Density	1.01 g/mL at 20 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.4672	[4]
Specific Optical Rotation ([α] <sub>25/D</sub> )	-92.5° (c=4 in methanol)	[4]
Flash Point	113 °C (closed cup)	[4]
Solubility	Soluble in organic solvents.	
CAS Number	40248-63-3	[3][4]

## Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical characteristics of **(-)-Menthyloxyacetic acid**.

### Synthesis of (-)-Menthyloxyacetic Acid

A common method for the preparation of **(-)-Menthyloxyacetic acid** involves the reaction of l-menthol with chloroacetic acid in the presence of a strong base.[1]

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[1]
- Carefully add 70 g (3.04 gram atoms) of clean sodium metal to the solution.[1]

- Heat the mixture to reflux and stir vigorously for 48 hours.<sup>[1]</sup>
- After the reaction is complete, cool the mixture and cautiously add water to quench any unreacted sodium.
- Separate the aqueous layer and wash the organic layer with water.
- Combine the aqueous layers and acidify with 20% hydrochloric acid until the solution is acidic to litmus paper.
- The crude **(-)-Menthyloxyacetic acid** will separate as an oil. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **(-)-Menthyloxyacetic acid**.<sup>[1]</sup>

## Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **(-)-Menthylloxyacetic acid** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
- Prepare a new sample and place it in the apparatus.
- Heat the sample again, but this time at a much slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

## Determination of Boiling Point (Micro-scale)

For determining the boiling point of a small quantity of liquid.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- Place a small amount (a few drops) of liquid **(-)-Menthylloxyacetic acid** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer in a heating bath, making sure the sample is below the level of the heating medium.
- Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.
- As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.
- Remove the heat source and allow the bath to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

## Measurement of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube), typically 1 dm in length
- Volumetric flask
- Analytical balance

- Solvent (e.g., methanol)

#### Procedure:

- Accurately weigh a sample of **(-)-Menthylloxyacetic acid** (e.g., 4.00 g) and dissolve it in a precise volume of a suitable solvent (e.g., 100.0 mL of methanol) in a volumetric flask to obtain a solution of known concentration (c).
- Turn on the polarimeter and allow the light source to warm up and stabilize.
- Calibrate the instrument by filling the polarimeter cell with the pure solvent (the "blank") and setting the reading to zero.
- Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
- Place the filled cell in the polarimeter and record the observed optical rotation ( $\alpha$ ).
- The specific rotation ( $[\alpha]$ ) is calculated using the following formula:  $[\alpha] = \alpha / (l \times c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the polarimeter cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.

## Application in Chiral Resolution

**(-)-Menthylloxyacetic acid** is a valuable tool for the separation of racemic mixtures, particularly amines. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

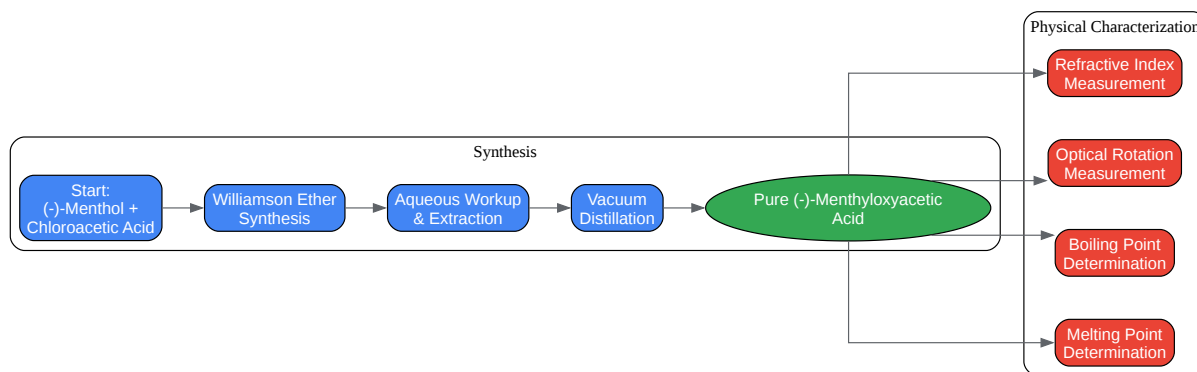
## General Protocol for Chiral Resolution of a Racemic Amine:

- **Diastereomeric Salt Formation:** A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is treated with an equimolar amount of **(-)-Menthylloxyacetic acid**. The acid-base reaction forms a mixture of two diastereomeric salts.

- **Fractional Crystallization:** The solvent is heated to dissolve the salts completely, and then the solution is allowed to cool slowly. One of the diastereomeric salts is typically less soluble and will crystallize out of the solution preferentially.
- **Isolation of the Diastereomer:** The crystallized salt is isolated by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.
- **Liberation of the Enantiomerically Enriched Amine:** The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the carboxylic acid and liberate the free amine.
- **Extraction and Purification:** The enantiomerically enriched amine is then extracted from the aqueous solution using an organic solvent. After drying and removal of the solvent, the purified enantiomer is obtained. The other enantiomer can often be recovered from the mother liquor from the crystallization step.

## Visualizations

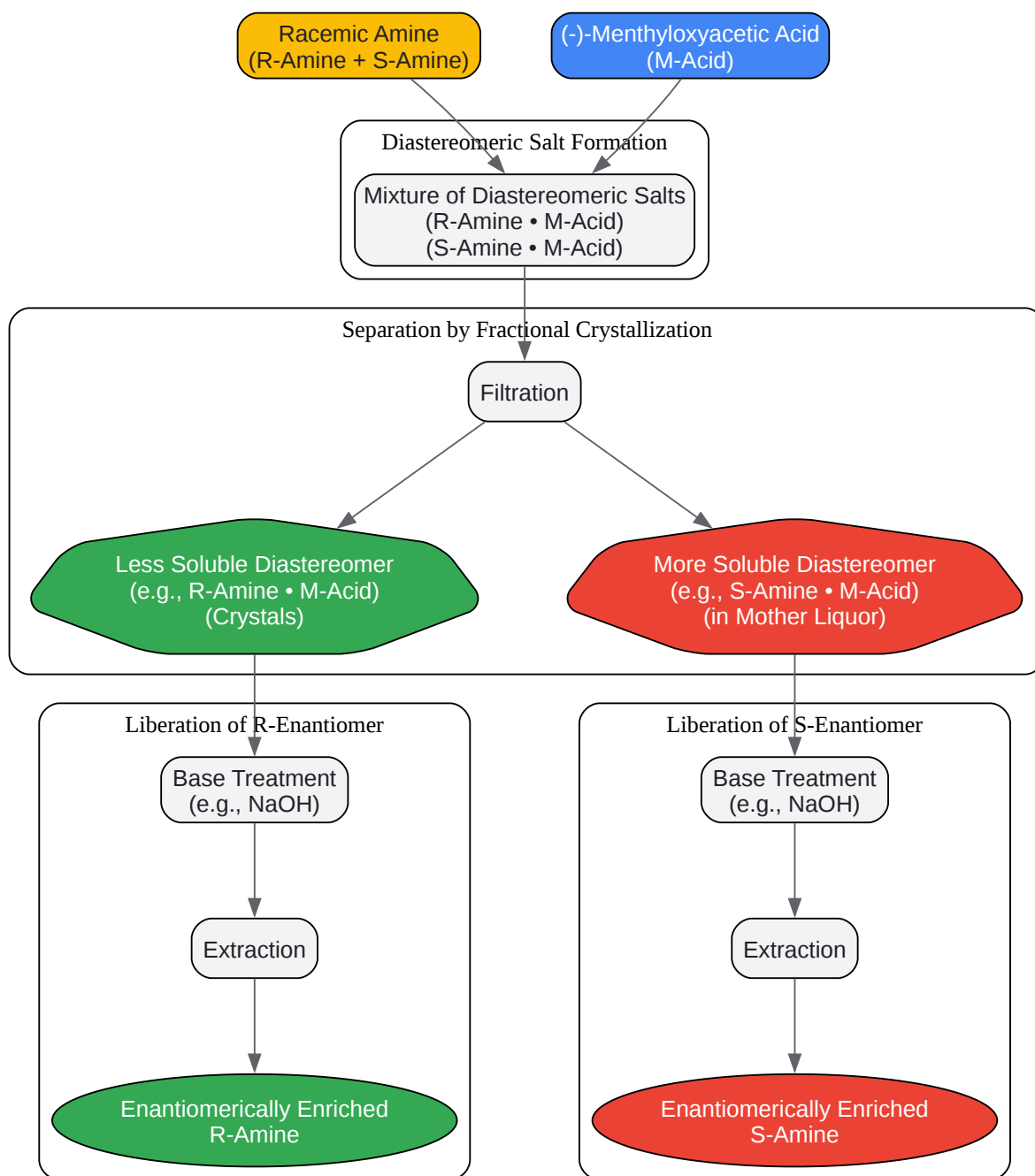
The following diagrams illustrate key experimental workflows related to the characterization and application of **(-)-Menthylloxyacetic acid**.



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Caption: Workflow for the synthesis and physical characterization of **(-)-Menthylxyacetic acid**.





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